2-(3-Cyanophenyl)-2-oxoethyl thiocyanate
Description
2-(3-Cyanophenyl)-2-oxoethyl thiocyanate is an organic compound characterized by a phenyl ring substituted with a cyano group at the meta position, linked to a thiocyanate-functionalized oxoethyl chain. Thiocyanate esters like this are typically synthesized via nucleophilic substitution or esterification reactions involving thiocyanic acid and substituted phenacyl halides .
Properties
Molecular Formula |
C10H6N2OS |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[2-(3-cyanophenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C10H6N2OS/c11-5-8-2-1-3-9(4-8)10(13)6-14-7-12/h1-4H,6H2 |
InChI Key |
AJWOFFYUSQQEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CSC#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of 2-aryl-2-oxoethyl thiocyanates, where substituents on the phenyl ring modulate properties. Key analogs include:
Key Observations :
- The nitro analog exhibits a higher melting point (124–126°C) compared to chloro derivatives (87–89°C), likely due to stronger intermolecular interactions .
- Steric Effects : Thienyl-substituted analogs (e.g., 3-chloro-2-thienyl) introduce steric hindrance and electronic effects distinct from phenyl derivatives, as seen in the lower melting point (76–78°C) .
Physicochemical Properties
- Thermal Stability : Nitro-substituted derivatives exhibit higher thermal stability (boiling point: 377.5°C) compared to chloro analogs, attributed to stronger dipole-dipole interactions and molecular rigidity .
- The cyano group in 2-(3-cyanophenyl)-2-oxoethyl thiocyanate may enhance solubility in aprotic solvents like DMF or acetonitrile.
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